Cintirorgon

Description

CINTIRORGON is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

RORgamma Agonist

Structure

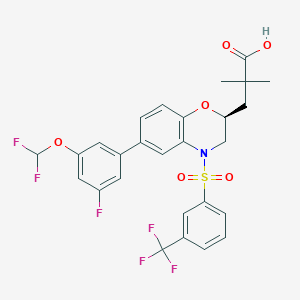

3D Structure

Properties

IUPAC Name |

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSIMHVQYBADX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F6NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055536-64-4 | |

| Record name | Cintirorgon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cintirorgon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cintirorgon (LYC-55716): A Deep Dive into RORγ Agonism for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cintirorgon (LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). As a key transcription factor, RORγ governs the differentiation and function of potent immune cells, particularly Type 17 T-cells (Th17 and Tc17). By selectively activating RORγ, Cintirorgon represents a novel therapeutic strategy in immuno-oncology. This technical guide elucidates the mechanism of action of Cintirorgon, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathway and associated experimental workflows.

Core Mechanism of Action: RORγ Agonism

The primary mechanism of action of Cintirorgon is its function as a selective agonist of the nuclear receptor RORγ.[1][2] Upon administration, Cintirorgon binds to the ligand-binding domain of RORγ within the cytoplasm of T lymphocytes.[2][3] This binding event induces a conformational change in the RORγ protein, leading to the formation of a receptor-agonist complex. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of a host of genes involved in immune cell function, proliferation, and survival.

The downstream effects of RORγ activation by Cintirorgon are multifaceted, leading to a reprogramming of the tumor microenvironment from an immunosuppressive to an anti-tumor state. This is achieved through several key mechanisms:

-

Enhanced Type 17 T-cell Function: Cintirorgon promotes the differentiation, survival, and effector functions of Th17 and Tc17 cells. This leads to increased production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22, which play a role in anti-tumor immunity.

-

Increased Expression of Co-stimulatory Molecules: Activation of the RORγ pathway leads to the upregulation of co-stimulatory receptors on T-cells, further enhancing their activation and anti-tumor activity.

-

Decreased Immunosuppression: Cintirorgon can curtail the formation and function of regulatory T-cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.

-

Reduced Expression of Co-inhibitory Molecules: Treatment with RORγ agonists has been shown to decrease the expression of co-inhibitory receptors like PD-1 on T-cells, potentially overcoming T-cell exhaustion.

This concerted modulation of the immune system results in a robust, T-cell-mediated anti-tumor response, leading to decreased tumor growth and improved survival in preclinical models.

References

The Unveiling of Cintirorgon: A Technical Primer on the First-in-Class RORγ Agonist in Immuno-Oncology

For Immediate Distribution to the Scientific Community

This whitepaper provides an in-depth technical guide to the discovery and development of Cintirorgon (LYC-55716), a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that serves as a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function, key players in the immune response to cancer. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways and development workflows.

Executive Summary

Cintirorgon is an investigational immuno-oncology agent designed to enhance the body's immune response against tumors. By selectively activating RORγ, Cintirorgon modulates gene expression in T lymphocytes, leading to increased effector T-cell activity and a reduction in immunosuppressive mechanisms within the tumor microenvironment.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth, and a Phase 1 clinical trial (the ARGON study) has established its safety and tolerability, paving the way for further investigation in various solid tumors.[2] This guide will dissect the discovery, mechanism of action, and clinical development of Cintirorgon, presenting the available quantitative data and experimental protocols to facilitate a comprehensive understanding of this novel therapeutic agent.

Preclinical Discovery and Characterization

The discovery of Cintirorgon originated from the optimization of a benzoxazine scaffold to identify a potent and selective RORγ agonist.[3] The preclinical development process involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

In Vitro Activity

Quantitative in vitro data for Cintirorgon (LYC-55716) is summarized below. The following table is based on data that would typically be found in the supplementary materials of publications such as the Journal of Medicinal Chemistry article on the discovery of LYC-55716.

| Assay Type | Parameter | Value | Cell Line/System |

| RORγ Binding Assay | Ki | [Data not available in search results] | [Typically TR-FRET] |

| RORγ Reporter Assay | EC50 | [Data not available in search results] | HEK-293T |

| Selectivity Assays | [Data not available in search results] | ||

| RORα | EC50 | [Data not available in search results] | [Appropriate cell line] |

| RORβ | EC50 | [Data not available in search results] | [Appropriate cell line] |

| PXR | EC50 | [Data not available in search results] | HEK-293T |

| Human Whole Blood Assay | IL-17A Production EC50 | [Data not available in search results] | Human Whole Blood |

In Vivo Efficacy in Syngeneic Tumor Models

Cintirorgon has demonstrated significant anti-tumor efficacy in preclinical syngeneic mouse models of cancer, where a competent immune system is present. Oral administration of Cintirorgon led to decreased tumor growth and improved survival.[3]

| Tumor Model | Dosing Regimen | Outcome |

| [e.g., MC38 colorectal] | [e.g., 100 mg/kg BID] | [e.g., Significant tumor growth inhibition] |

| [e.g., 4T1 breast] | [e.g., Specify dose] | [e.g., Inhibition of tumor growth] |

Mechanism of Action: The RORγ Signaling Pathway

Cintirorgon functions by binding to the ligand-binding domain of the RORγ nuclear receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivators and subsequent modulation of target gene transcription. The simplified signaling pathway is depicted below.

Caption: RORγ Signaling Pathway Activated by Cintirorgon.

Clinical Development: The ARGON Study

Cintirorgon's clinical development was initiated with the Phase 1/2a ARGON study (NCT02929862), a first-in-human trial designed to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.

Study Design and Endpoints

The Phase 1 portion of the ARGON study employed a standard 3+3 dose-escalation design. Patients received oral Cintirorgon in 28-day cycles. The primary endpoints were safety and tolerability, and the determination of the recommended Phase 2a dose. Secondary endpoints included pharmacokinetics and objective tumor response rate.

Pharmacokinetics

Pharmacokinetic analysis from the Phase 1 study demonstrated that Cintirorgon achieved plasma concentrations that were expected to be sufficient for target gene regulation.

| Dose Cohort | Cmax (ng/mL) - Day 29 (Median) | Cmin (ng/mL) - Day 29 (Median) |

| 150 mg BID | [Data not available in search results] | [Data not available in search results] |

| 300 mg BID | [Data not available in search results] | [Data not available in search results] |

| 450 mg BID | [Data not available in search results] | [Data not available in search results] |

| 600 mg QD | [Data not available in search results] | [Data not available in search results] |

Pharmacodynamics

Pharmacodynamic assessments confirmed RORγ pathway engagement. This was evaluated by measuring the expression of known RORγ target genes, such as IL-17A, IL-17F, and IL-22, in patient blood samples.

| Biomarker | Method | Result |

| IL-17A, IL-17F, IL-22 mRNA | qPCR | [Fold induction data not available in search results] |

| IL-17A, IL-17F, IFNγ Protein | ELISA / Meso-Scale Discovery | [Protein level data not available in search results] |

Safety and Tolerability

Cintirorgon was generally well-tolerated in the Phase 1 study. No dose-limiting toxicities were observed at doses up to 450 mg BID. The most common treatment-related adverse events were primarily Grade 1-2 and included diarrhea, fatigue, anemia, decreased appetite, and nausea.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key assays used in the preclinical characterization of Cintirorgon, based on standard practices in the field and information suggested to be in the supplementary materials of key publications.

RORγ Ligand-Binding Domain (LBD) TR-FRET Assay

Objective: To determine the binding affinity of Cintirorgon to the RORγ LBD.

Protocol:

-

Reagents: His-tagged RORγ LBD, LanthaScreen™ Elite Tb-anti-His Antibody, and a fluorescently labeled coregulator peptide (e.g., TRAP220).

-

Procedure:

-

Add assay buffer, fluorescently labeled coregulator peptide, and His-RORγ LBD to a 384-well plate.

-

Add serial dilutions of Cintirorgon or a reference compound.

-

Incubate at room temperature.

-

Add Tb-anti-His antibody.

-

Incubate at room temperature.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

-

-

Data Analysis: Calculate the ratio of the two emission signals and plot against the compound concentration to determine the IC50 or Ki value.

Gal4-RORγ Luciferase Reporter Assay

Objective: To measure the functional agonistic activity of Cintirorgon on RORγ-mediated gene transcription.

Protocol:

-

Cell Line: HEK-293T cells.

-

Plasmids: A Gal4-RORγ expression vector (containing the yeast Gal4 DNA-binding domain fused to the RORγ LBD) and a luciferase reporter plasmid with a Gal4 upstream activating sequence (UAS).

-

Procedure:

-

Co-transfect HEK-293T cells with the Gal4-RORγ and UAS-luciferase plasmids.

-

Plate the transfected cells into a 96-well plate.

-

Treat the cells with serial dilutions of Cintirorgon or a reference agonist.

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO vehicle) and plot against the compound concentration to determine the EC50 value.

Drug Development and Clinical Trial Workflow

The development of a novel therapeutic like Cintirorgon follows a structured, multi-stage process from initial discovery to clinical application.

Caption: Cintirorgon Development Workflow.

Conclusion and Future Directions

Cintirorgon represents a promising new approach in cancer immunotherapy by targeting the RORγ nuclear receptor to modulate the immune response. The preclinical data demonstrate its potential to enhance anti-tumor immunity, and the Phase 1 clinical data have established a favorable safety profile. Future research will likely focus on combination therapies, such as with checkpoint inhibitors, to further enhance its efficacy. The ongoing and future clinical trials will be critical in defining the role of Cintirorgon in the evolving landscape of cancer treatment. This technical guide provides a foundational understanding of Cintirorgon for the scientific community, with the aim of fostering further research and development in this exciting area.

References

The Role of LYC-55716 in Th17 and Tc17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LYC-55716 (Cintirorgon) is a first-in-class, orally bioavailable, selective agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that serves as a master regulator for the differentiation and function of Type 17 T lymphocytes, including T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells. By binding to and activating RORγ, LYC-55716 enhances the pro-inflammatory functions of these cells, leading to increased production of key cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. This targeted immunomodulatory activity has positioned LYC-55716 as a promising therapeutic candidate, particularly in the field of immuno-oncology, with ongoing clinical investigations exploring its potential in treating advanced solid tumors. This technical guide provides an in-depth overview of the mechanism of action of LYC-55716, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to LYC-55716 and RORγ

LYC-55716 is a small molecule agonist that selectively targets RORγ, a key transcription factor in the immune system. RORγ is essential for the development and function of Th17 and Tc17 cells, which are characterized by their production of pro-inflammatory cytokines.[1] In the context of cancer, enhancing the activity of these T cell subsets can lead to a more robust anti-tumor immune response. LYC-55716 modulates the gene expression of RORγ-expressing T cells, which not only boosts their effector functions but also diminishes immunosuppressive mechanisms within the tumor microenvironment.[2]

Mechanism of Action of LYC-55716

Upon administration, LYC-55716 selectively binds to the RORγ nuclear receptor transcription factor. This binding event initiates the formation of a receptor complex which then translocates to the cell nucleus. Inside the nucleus, the LYC-55716-RORγ complex binds to specific DNA sequences known as ROR response elements (ROREs). This interaction enhances the transcription of RORγ target genes, leading to the increased production of Th17 and Tc17 signature cytokines, and ultimately promoting the proliferation, survival, and effector functions of these cells.[2]

Quantitative Data on the Effects of LYC-55716

The following table summarizes the quantitative effects of LYC-55716 on Th17 and Tc17 cell differentiation and function from preclinical studies.

| Parameter | Cell Type | Treatment | Result | Reference |

| IL-17A Secretion (EC50) | Murine Th17 cells | LYC-55716 | 44.49 nM | [3] |

| IL-17A Expressing Cells | Murine CD4+ T cells | LYC-55716 | Increase from 12.1% to 24.0% | [3] |

| IL-17A Expressing Cells | Murine CD8+ T cells | LYC-55716 | Increase from 22.9% to 50.4% | |

| Cytokine Levels | Patients with advanced cancer (NCT02929862) | LYC-55716 | Elevated cytokine levels observed in 31 of 32 patients. |

Experimental Protocols

In Vitro Human Th17 Cell Differentiation

This protocol describes a general method for the differentiation of human naïve CD4+ T cells into Th17 cells, which can be adapted for studying the effects of LYC-55716.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant Human IL-6 (20-50 ng/mL)

-

Recombinant Human TGF-β1 (1-5 ng/mL)

-

Recombinant Human IL-23 (20-50 ng/mL)

-

Recombinant Human IL-1β (10-20 ng/mL)

-

Anti-human CD3 antibody (plate-bound, 1-5 µg/mL)

-

Anti-human CD28 antibody (soluble, 1-2 µg/mL)

-

Anti-human IL-4 antibody (10 µg/mL)

-

Anti-human IFN-γ antibody (10 µg/mL)

-

LYC-55716 (at desired concentrations)

-

DMSO (vehicle control)

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.

-

Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.

-

Add the cells to the anti-CD3 coated plate at a density of 1-2 x 105 cells per well.

-

Add soluble anti-human CD28 antibody to the culture.

-

Add the Th17 polarizing cytokine cocktail: IL-6, TGF-β1, IL-23, and IL-1β.

-

Add anti-IL-4 and anti-IFN-γ antibodies to block differentiation into other T helper lineages.

-

Add LYC-55716 (dissolved in DMSO) to the desired final concentrations. Add an equivalent volume of DMSO to the vehicle control wells.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, cells can be harvested for downstream analysis such as flow cytometry for intracellular cytokine staining or qPCR for gene expression analysis. Supernatants can be collected for cytokine measurement by ELISA or CBA.

In Vitro Murine Tc17 Cell Differentiation

This protocol outlines a general method for differentiating murine naïve CD8+ T cells into Tc17 cells.

Materials:

-

Spleen and lymph nodes from C57BL/6 mice

-

Naïve CD8+ T Cell Isolation Kit

-

IMDM or RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

-

Recombinant Murine IL-6 (20-50 ng/mL)

-

Recombinant Human TGF-β1 (1-5 ng/mL)

-

Anti-mouse CD3 antibody (plate-bound, 1-5 µg/mL)

-

Anti-mouse CD28 antibody (soluble, 1-2 µg/mL)

-

Anti-mouse IL-4 antibody (10 µg/mL)

-

Anti-mouse IFN-γ antibody (10 µg/mL)

-

LYC-55716 (at desired concentrations)

-

DMSO (vehicle control)

Procedure:

-

Isolate naïve CD8+ T cells from the spleen and lymph nodes of mice.

-

Follow steps 2-5 from the human Th17 differentiation protocol using anti-mouse antibodies.

-

Add the Tc17 polarizing cytokine cocktail: IL-6 and TGF-β1.

-

Add anti-IL-4 and anti-IFN-γ antibodies.

-

Add LYC-55716 or DMSO vehicle control.

-

Culture for 3-4 days at 37°C in a 5% CO2 incubator.

-

Harvest cells and supernatants for analysis.

Flow Cytometry Analysis of Th17/Tc17 Cells

Reagents:

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A or Monensin (protein transport inhibitor)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies against:

-

Surface markers: CD4, CD8

-

Intracellular markers: IL-17A, IL-17F, RORγt

-

Procedure:

-

Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers (CD4 or CD8) by incubating with antibodies for 20-30 minutes at 4°C.

-

Wash the cells.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular markers (IL-17A, IL-17F, RORγt) by incubating with antibodies for 30-45 minutes at 4°C in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on CD4+ or CD8+ populations to determine the percentage of cells expressing IL-17 and RORγt.

Visualizations

Signaling Pathway of LYC-55716 in Th17/Tc17 Differentiation

Caption: Signaling pathway of LYC-55716 in Th17/Tc17 cell differentiation.

Experimental Workflow for Assessing LYC-55716 Activity

Caption: Experimental workflow for evaluating the effect of LYC-55716.

Conclusion

LYC-55716 is a potent and selective RORγ agonist that effectively promotes the differentiation and function of Th17 and Tc17 cells. Its mechanism of action, centered on the activation of the master transcriptional regulator RORγ, leads to a significant increase in the production of key pro-inflammatory cytokines. The preclinical data strongly support its role in enhancing Type 17 immunity, and ongoing clinical trials will further elucidate its therapeutic potential in oncology. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the immunomodulatory properties of LYC-55716 and other RORγ agonists. As our understanding of the intricate roles of Th17 and Tc17 cells in disease evolves, targeted modulation of these pathways with agents like LYC-55716 holds considerable promise for the development of novel immunotherapies.

References

- 1. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RORγt agonist enhances anti-PD-1 therapy by promoting monocyte-derived dendritic cells through CXCL10 in cancers - PMC [pmc.ncbi.nlm.nih.gov]

Cintirorgon: A Deep Dive into its Downstream Signaling and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a nuclear receptor, RORγ functions as a master transcriptional regulator, particularly in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells. By activating RORγ, Cintirorgon modulates the expression of a wide array of genes, leading to a multi-faceted anti-tumor immune response. This technical guide provides an in-depth exploration of the downstream signaling pathways affected by Cintirorgon, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: RORγ Agonism

Cintirorgon selectively binds to the ligand-binding domain of RORγ, promoting the recruitment of coactivator proteins and initiating the transcription of target genes.[1] This agonistic activity is central to its therapeutic effects, primarily by enhancing the pro-inflammatory functions of T cells and mitigating immunosuppressive signals within the tumor microenvironment.

Modulation of T-Cell Effector Functions

The primary downstream effect of Cintirorgon is the potentiation of Type 17 T-cell (Th17 and Tc17) responses. This is achieved through the transcriptional upregulation of key cytokines and chemokines, as well as the modulation of immune checkpoint molecules.

Upregulation of Pro-Inflammatory Cytokines and Chemokines

Cintirorgon treatment leads to a significant increase in the production of signature Type 17 cytokines and chemokines.[2] These molecules play a crucial role in recruiting and activating other immune cells to the tumor site, thereby amplifying the anti-tumor response.

Table 1: Effect of Cintirorgon (LYC-55716) on Cytokine Secretion

| Cytokine | Effect | EC50 (nM) | Cell Type | Reference |

| IL-17A | Increased Secretion | 44.49 | Mouse Th17 cells | [3] |

| IL-17F | Increased Expression | Data not available | Mouse Th17/Tc17 cells | [2] |

| IL-22 | Increased Expression | Data not available | Mouse Th17/Tc17 cells | [3] |

| GM-CSF | Increased Expression | Data not available | Mouse Th17/Tc17 cells | |

| CCL20 | Increased Expression | Data not available | Not specified |

Experimental Protocol: In Vitro T-Cell Differentiation and Cytokine Analysis

A detailed protocol for the in vitro differentiation of naive CD4+ T cells into Th17 cells, a common method to assess the impact of compounds like Cintirorgon on T-cell function, is provided below.

-

Isolation of Naïve CD4+ T cells: Isolate splenocytes from mice and enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) with a naive CD4+ T cell isolation kit.

-

T-cell Activation and Differentiation:

-

Coat a 48-well plate with anti-CD3 (10 µg/ml) and anti-CD28 (10 µg/ml) antibodies overnight at 4°C.

-

Seed 2.5 x 10^5 naive CD4+ T cells per well in T-cell medium supplemented with a Th17-polarizing cytokine cocktail: TGF-β (20 ng/ml), IL-6 (50 ng/ml), anti-IL-4 (8 µg/ml), and anti-IFN-γ (8 µg/ml).

-

Add Cintirorgon (LYC-55716) at various concentrations to the culture.

-

-

Cytokine Measurement: After 3-5 days of culture, collect the supernatant and measure the concentration of secreted cytokines (e.g., IL-17A) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Regulation of Immune Checkpoint Molecules

Cintirorgon has been shown to modulate the expression of both co-inhibitory and co-stimulatory molecules on T cells, tipping the balance towards a more activated state. This includes the downregulation of key immune checkpoint receptors like PD-1 and TIGIT, and the upregulation of co-stimulatory molecules such as CD137 and CD226.

Table 2: Modulation of Immune Checkpoint Molecules by RORγ Agonists

| Molecule | Effect | Quantitative Data | Cell Type | Reference |

| PD-1 | Decreased Expression | Not specified | Mouse Tc17 cells | |

| TIGIT | Decreased Expression | Not specified | Not specified | |

| CD137 | Increased Expression | Not specified | Not specified | |

| CD226 | Increased Expression | Not specified | Not specified |

Experimental Protocol: Flow Cytometry Analysis of Immune Checkpoint Markers

-

T-cell Culture and Treatment: Culture isolated T cells (e.g., from peripheral blood mononuclear cells - PBMCs) and treat with Cintirorgon at desired concentrations for a specified period (e.g., 24-72 hours).

-

Cell Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently labeled antibodies specific for immune checkpoint markers (e.g., anti-PD-1-PE, anti-TIGIT-APC, anti-CD137-FITC, anti-CD226-PerCP-Cy5.5) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cells expressing each marker and the mean fluorescence intensity (MFI).

Signaling Pathway Diagram: Cintirorgon's Effect on T-Cell Effector Functions

Caption: Cintirorgon activates RORγ, leading to downstream modulation of gene expression.

Potential Role in Pyroptosis Induction

Emerging evidence suggests that Cintirorgon may also induce a form of programmed cell death known as pyroptosis in certain cancer cells, such as gastric and esophageal tumors. This process is mediated by the activation of caspase-3 and the subsequent cleavage of Gasdermin E (GSDME).

Signaling Pathway Diagram: Proposed Pyroptosis Pathway

Caption: Proposed mechanism of Cintirorgon-induced pyroptosis.

Experimental Protocol: Western Blot for Pyroptosis Markers

-

Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., gastric or esophageal cancer cells) and treat with varying concentrations of Cintirorgon for an appropriate time.

-

Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and the N-terminal fragment of GSDME overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Cintirorgon represents a novel immuno-oncology agent with a unique mechanism of action that targets the master transcriptional regulator RORγ. Its ability to enhance T-cell effector functions through the upregulation of pro-inflammatory cytokines and the modulation of immune checkpoint molecules provides a strong rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies. The potential for Cintirorgon to induce pyroptosis in tumor cells opens up another exciting avenue for its therapeutic application. Further research is warranted to fully elucidate the quantitative dose-response relationships for its various downstream effects and to confirm the in vivo relevance of the pyroptosis pathway. This in-depth understanding will be critical for optimizing the clinical use of Cintirorgon and realizing its full potential in the fight against cancer.

References

Section 1: Interaction with Drug Transporters and Metabolizing Enzymes

An in-depth analysis of the publicly available scientific literature reveals a strong emphasis on the selectivity of Cintirorgon (formerly LYC-55716) for its primary molecular target, the Retinoic acid receptor-related orphan receptor gamma (RORγ).[1][2][3] As a first-in-class, selective RORγ agonist, its mechanism of action is primarily attributed to the modulation of gene expression in T-lymphocyte immune cells, leading to enhanced anti-tumor immunity.[1][2] However, a comprehensive review provides insights into molecular interactions beyond direct RORγ agonism, particularly concerning its metabolic fate and a novel mechanism of inducing cell death in specific cancer types.

This technical guide details these molecular interactions of Cintirorgon beyond RORγ, providing available quantitative data, experimental methodologies, and visual diagrams of the implicated pathways and processes for researchers, scientists, and drug development professionals.

The bioavailability and disposition of Cintirorgon are significantly influenced by its interaction with specific drug transporter proteins and metabolizing enzymes. These interactions do not represent a direct therapeutic targeting but are crucial for understanding the drug's pharmacokinetics and potential drug-drug interactions. A study using genetically modified mouse models has elucidated the roles of ATP-binding cassette (ABC) transporters, Organic Anion Transporting Polypeptides (OATP), and Cytochrome P450 (CYP) enzymes in Cintirorgon's disposition.

Data Presentation: Influence of Transporters and Enzymes on Cintirorgon Pharmacokinetics

The following table summarizes the quantitative impact of key transporters and enzymes on Cintirorgon's exposure and distribution based on in vivo studies.

| Molecular Entity | Model System | Key Finding | Quantitative Impact on Pharmacokinetics | Reference |

| ABCB1 (P-glycoprotein) | Abcb1a/1b-/- mice | Limits brain accumulation | 2.1-fold increase in brain penetration | |

| ABCG2 | Abcb1a/1b;Abcg2-/- mice | Contributes to limiting brain accumulation | 2.7-fold increase in brain penetration (in dual knockout) | |

| OATP1A/1B | Oatp1a/1b-/- mice | Mediates hepatic uptake, limiting systemic exposure | 2.4-fold increase in systemic exposure (plasma AUC) | |

| CYP3A | Cyp3a-/- mice | Metabolizes Cintirorgon, limiting oral availability | 1.4-fold increase in plasma AUC |

Experimental Protocols: Pharmacokinetic Studies in Genetically Modified Mice

The following is a generalized protocol based on the methodologies described for evaluating the pharmacokinetic impact of transporters and enzymes.

Objective: To determine the effect of specific transporters (ABCB1, ABCG2, OATP1A/1B) and metabolizing enzymes (CYP3A) on the pharmacokinetics of Cintirorgon.

Materials:

-

Wild-type mice

-

Genetically modified mice (e.g., Abcb1a/1b-/-, Abcg2-/-, Oatp1a/1b-/-, Cyp3a-/-)

-

Cintirorgon drug substance

-

Appropriate vehicle for oral administration

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Tissue harvesting tools

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Dosing: A cohort of wild-type and genetically modified mice are administered a single oral dose of Cintirorgon (e.g., 40 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected via retro-orbital or tail vein bleeding into EDTA-containing tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Tissue Distribution (Optional): At the final time point, animals are euthanized, and organs of interest (e.g., brain, liver) are harvested, weighed, and homogenized for drug concentration analysis.

-

Bioanalysis: The concentration of Cintirorgon in plasma and tissue homogenates is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as Area Under the Curve (AUC), maximum concentration (Cmax), and tissue-to-plasma concentration ratios.

-

Data Comparison: Pharmacokinetic parameters from genetically modified mice are compared to those from wild-type mice to determine the fold-change in exposure and distribution, thereby elucidating the role of the knocked-out protein.

Visualization: Cintirorgon Bioavailability and Distribution

The following diagram illustrates the influence of the identified transporters and enzymes on the oral availability and brain penetration of Cintirorgon.

Caption: Influence of transporters and enzymes on Cintirorgon's pharmacokinetics.

Section 2: Induction of Pyroptosis via Caspase-3/GSDME Pathway

Beyond its immunomodulatory role, Cintirorgon has been identified as a pyroptotic agent in gastric and esophageal tumors. This mechanism involves the activation of a specific cell death pathway independent of its direct effects on T-cells. Pyroptosis is a highly inflammatory form of programmed cell death that can enhance anti-tumor immune responses.

The proposed mechanism involves the activation of Caspase-3, which then cleaves Gasdermin E (GSDME) to induce pyroptosis.

Experimental Protocols: Caspase-3 and GSDME Cleavage Assay

The following is a generalized protocol for assessing the induction of pyroptosis by measuring Caspase-3 activation and GSDME cleavage.

Objective: To determine if Cintirorgon induces pyroptosis in cancer cells by activating Caspase-3 and inducing the cleavage of GSDME.

Materials:

-

Gastric or esophageal cancer cell lines

-

Cintirorgon

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-Caspase-3 (cleaved), anti-GSDME

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of Cintirorgon or a vehicle control for a specified period (e.g., 24, 48 hours).

-

Protein Extraction: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading for Western blotting.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against cleaved Caspase-3 and the N-terminal fragment of GSDME overnight at 4°C.

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to cleaved Caspase-3 and cleaved GSDME is quantified and normalized to a loading control (e.g., GAPDH or β-actin). An increase in the levels of the cleaved forms in Cintirorgon-treated cells indicates the activation of the pyroptotic pathway.

Visualization: Cintirorgon-Induced Pyroptosis Signaling Pathway

The diagram below outlines the signaling cascade from Cintirorgon to the execution of pyroptosis via the Caspase-3/GSDME axis.

Caption: Cintirorgon-induced Caspase-3/GSDME-mediated pyroptosis pathway.

References

Cintirorgon's Impact on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable, small molecule agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ).[1][2] As a master regulator of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cell differentiation and function, RORγ has emerged as a promising therapeutic target in immuno-oncology.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available on cintirorgon, with a focus on its mechanism of action and its effects on the tumor microenvironment (TME).

Core Mechanism of Action: RORγ Agonism

Cintirorgon selectively binds to the nuclear receptor RORγ, initiating a cascade of events that modulate the gene expression of RORγ-expressing immune cells. This interaction leads to the formation of a receptor complex that translocates to the nucleus and binds to ROR response elements (ROREs) on DNA. The primary outcome of this engagement is the enhanced function, proliferation, and survival of Th17 and Tc17 cells.

The activation of the RORγ pathway by cintirorgon results in a dual effect on the TME: bolstering anti-tumor immunity while concurrently diminishing immunosuppressive signals. This is achieved through several mechanisms:

-

Enhanced Effector T-cell Function: Increased activity of Th17 and Tc17 cells.

-

Modulation of Immune Checkpoints: RORγ agonists have been shown to decrease the expression of co-inhibitory molecules, such as PD-1.

-

Increased Pro-inflammatory Cytokines: Elevated production of cytokines and chemokines that attract and activate other immune cells.

-

Reduction of Regulatory T cells (Tregs): A decrease in the proliferation and function of immunosuppressive Tregs.

Preclinical Data on Tumor Microenvironment Modulation

Preclinical studies utilizing syngeneic mouse cancer models have provided the foundational evidence for cintirorgon's anti-tumor activity and its impact on the TME. While detailed, publicly available datasets on specific immune cell infiltration and cytokine profiles are limited, the existing data demonstrates a clear trend of enhanced anti-tumor immunity.

In Vivo Efficacy in Syngeneic Mouse Models

A study presented at the American Association for Cancer Research (AACR) Annual Meeting in 2018 showcased the synergistic effect of a RORγ agonist, LYC-54143 (a close analog of cintirorgon), when combined with anti-PD-1 and anti-CTLA-4 antibodies in various murine cancer models. The combination therapies resulted in superior tumor growth inhibition compared to individual agents in 6 out of 12 models.

| Tumor Model | RORγ Agonist (% TGI) | Anti-PD-1 (% TGI) | RORγ Agonist + Anti-PD-1 (% TGI) | Anti-CTLA-4 (% TGI) | RORγ Agonist + Anti-CTLA-4 (% TGI) |

| MC38 (Colon) | 35 | 50 | 75 | 20 | 60 |

| CT26 (Colon) | 15 | 40 | 65 | 10 | 45 |

| 4T1 (Breast) | 25 | 10 | 40 | 5 | 30 |

| B16F10 (Melanoma) | 10 | 5 | 15 | 0 | 10 |

| LLC (Lung) | 20 | 30 | 55 | 15 | 40 |

| EMT6 (Breast) | 30 | 20 | 60 | 10 | 50 |

| *P<0.05 vs vehicle | |||||

| TGI: Tumor Growth Inhibition | |||||

| (Data adapted from AACR Annual Meeting 2018, Abstract 5566) |

These findings suggest that RORγ agonism can potentiate the effects of checkpoint inhibitors, likely by fostering a more inflamed TME that is conducive to an effective anti-tumor immune response.

Experimental Protocols

Detailed experimental protocols from the preclinical studies are not extensively published. However, based on standard methodologies in immuno-oncology research, the following outlines the likely experimental workflows.

Syngeneic Mouse Model Workflow

A more detailed, though hypothetical, protocol for assessing immune cell infiltration would involve:

-

Tumor Harvest and Digestion: Tumors are excised at the study endpoint and mechanically and enzymatically digested to create a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies targeting various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers (e.g., IFN-γ, IL-17).

-

Flow Cytometry Acquisition: Stained cells are acquired on a multi-color flow cytometer.

-

Data Analysis: The acquired data is analyzed to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Clinical Development and Future Directions

Cintirorgon has been evaluated in a Phase 1/2a clinical trial (ARGON, NCT02929862) in patients with advanced solid tumors. The Phase 1 portion of the study demonstrated that cintirorgon was generally well-tolerated. Pharmacodynamic analyses confirmed RORγ pathway engagement. In this initial phase, two patients (one with non-small cell lung cancer and one with sarcomatoid breast cancer) experienced partial responses, and eleven patients had stable disease.

The ongoing Phase 2a portion of the study is designed to further assess the clinical activity, safety, and biomarker profiles of cintirorgon in various solid tumors. A key aspect of this phase is the analysis of pre- and post-treatment tumor biopsies to evaluate changes in the immune cell populations within the TME. The results from these analyses will be crucial in providing a more detailed understanding of how cintirorgon modulates the human tumor microenvironment.

Conclusion

Cintirorgon represents a novel immuno-oncology agent with a distinct mechanism of action centered on the activation of RORγ. Preclinical data supports its role in enhancing anti-tumor immunity and suggests a synergistic potential with other immunotherapies. The initial clinical data is encouraging, and the ongoing detailed analysis of patient samples promises to provide a deeper understanding of its impact on the tumor microenvironment. As more data becomes available, the full therapeutic potential of cintirorgon in reshaping the TME to overcome cancer will be further elucidated.

References

Cintirorgon: A Novel RORγ Agonist for Modulating Anti-Tumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a key transcription factor, RORγ governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, both of which are implicated in potent anti-tumor immune responses. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the investigation of cintirorgon's role in modulating anti-tumor immunity. By enhancing the activity of type 17 T cells and mitigating immunosuppressive pathways, cintirorgon represents a promising novel immunotherapeutic strategy for a range of solid tumors.

Introduction: Targeting RORγ in Immuno-Oncology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A critical challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the TME to enable a robust and durable anti-tumor immune response. RORγ has emerged as a compelling therapeutic target due to its central role in orchestrating the differentiation and function of Th17 and Tc17 cells. These T cell subsets are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, and have been associated with improved prognosis in various cancers.

Cintirorgon is a potent and selective agonist of RORγ. By binding to the ligand-binding domain of RORγ, it enhances the recruitment of coactivators, leading to the increased transcription of RORγ target genes. This modulation of gene expression results in a multi-faceted enhancement of anti-tumor immunity.

Mechanism of Action of Cintirorgon

Cintirorgon's primary mechanism of action is the selective activation of the RORγ transcription factor.[1] This activation initiates a cascade of events that collectively enhance the host's anti-tumor immune response.

Enhancement of Type 17 T Cell Effector Function

Upon administration, cintirorgon binds to the nuclear receptor RORγ, leading to the formation of a receptor complex that translocates to the nucleus.[1] This complex then binds to ROR response elements (ROREs) on the DNA, augmenting the transcription of genes that are crucial for the function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in:

-

Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines and chemokines, including IL-17A, IL-17F, and IL-22.

-

Augmented Expression of Co-stimulatory Receptors: Upregulation of molecules like CD137 and CD226 on T cells, which are critical for robust T cell activation.

-

Improved T Cell Survival and Cytotoxic Activity: Increased longevity and tumor-killing capacity of cytotoxic T lymphocytes.

Attenuation of Immunosuppressive Mechanisms

Beyond enhancing effector functions, cintirorgon also actively counteracts the immunosuppressive TME through several mechanisms:

-

Reduced Regulatory T Cell (Treg) Function: RORγ agonists have been shown to curtail the formation and suppressive function of Tregs, which are key drivers of immune tolerance to tumors.

-

Decreased Expression of Co-inhibitory Receptors: Cintirorgon can reduce the expression of immune checkpoint molecules such as Programmed Cell Death Protein 1 (PD-1) and TIGIT on tumor-reactive lymphocytes.

This dual mechanism of boosting effector T cell activity while simultaneously diminishing immunosuppression positions cintirorgon as a powerful agent in cancer immunotherapy.

Preclinical Data

Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of RORγ agonists, including cintirorgon. These studies have shown that oral administration of these agents can lead to significant tumor growth inhibition and improved survival. The anti-tumor activity is dependent on a functional immune system, highlighting the immuno-modulatory mechanism of action.

In Vitro Activity

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that RORγ agonists can enhance the differentiation of Th17 and Tc17 cells and increase the production of IL-17A.

| Assay Type | Cell Type | RORγ Agonist | Concentration | Key Findings | Reference |

| IL-17A Secretion | Human Th17 cells | Cintirorgon (LYC-55716) | 44.49 nM (EC50) | Potent induction of IL-17A secretion. | |

| Th17 Differentiation | Murine CD4+ T cells | 8-074 (a potent RORγt agonist) | Not specified | Significantly increased the percentage of IL-17A producing CD4+ T cells (from 12.1% to 24.0%). | |

| Tc17 Differentiation | Murine CD8+ T cells | 8-074 (a potent RORγt agonist) | Not specified | Significantly increased the percentage of IL-17A producing CD8+ T cells (from 22.9% to 50.4%). | |

| Cytokine mRNA Expression | Murine Th17 cells | Cintirorgon (LYC-55716) | Not specified | Upregulated mRNA expression of IL-17A, IL-17F, and IL-22. |

In Vivo Efficacy in Syngeneic Tumor Models

Oral administration of RORγ agonists has demonstrated single-agent anti-tumor efficacy in various syngeneic tumor models. For instance, a RORγ agonist showed significant growth inhibition of 4T1 breast tumors, a model known to be resistant to checkpoint inhibitors. Another potent RORγ agonist, 8-074, demonstrated robust anti-tumor efficacy and improved the efficacy of anti-PD-1 therapy in a murine lung cancer model.

| Tumor Model | Mouse Strain | RORγ Agonist | Dosing | Key Findings | Reference |

| 4T1 Breast Cancer | BALB/c | Unspecified RORγ agonist | Not specified | Significant tumor growth inhibition. | |

| Murine Lung Cancer | Not specified | 8-074 | Not specified | Robust anti-tumor efficacy as a single agent and in combination with anti-PD-1. |

Clinical Data: Phase 1/2a Study (NCT02929862)

A first-in-human, open-label, multicenter Phase 1/2a study was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of cintirorgon in patients with relapsed or refractory metastatic solid tumors.

Study Design and Patient Demographics

The Phase 1 portion of the study enrolled 32 patients across five cohorts with doses ranging from 150 mg BID to 450 mg BID in 28-day cycles. The median age of patients was 62 years, and they had received a median of 3 to 5 prior cancer therapies.

Safety and Tolerability

Cintirorgon was generally well-tolerated, with no dose-limiting toxicities observed. The majority of treatment-related adverse events (AEs) were Grade 1 or 2.

| Adverse Event (Grade 1-2) | Number of Patients (N=32) |

| Diarrhea | 11 |

| Fatigue | 7 |

| Anemia | 4 |

| Decreased appetite | 4 |

| Nausea | 4 |

Table 1: Most Common Treatment-Related Adverse Events (Grade 1-2) in the Phase 1 Study of Cintirorgon.

Grade 3 AEs included anemia (n=2), elevated gamma-glutamyl transferase (n=1), and hypophosphatemia (n=1).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses demonstrated that plasma concentrations of cintirorgon reached levels expected for target gene regulation. At the 450 mg BID dose, the median minimum plasma drug concentration exceeded the EC50 by approximately 22-fold. Pharmacodynamic assessments of blood samples showed evidence of RORγ pathway engagement, with post-treatment increases in the production of IL-17A, IL-17F, and IL-22.

Preliminary Efficacy

Of the 25 patients evaluable for response, promising signs of anti-tumor activity were observed.

| Clinical Outcome | Number of Patients (N=25) |

| Confirmed Partial Response | 2 (NSCLC and sarcomatoid breast cancer) |

| Disease Stabilization | 11 (for 2 to 12 months) |

Table 2: Preliminary Efficacy of Cintirorgon in the Phase 1 Study.

Six of the patients with stable disease received treatment for over four months. These encouraging results led to the selection of the 450 mg BID dose for the Phase 2a portion of the study.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of RORγ agonists like cintirorgon.

RORγ Reporter Assay

This cell-based assay is used to quantify the agonist or inverse-agonist activity of a compound on RORγ.

Protocol:

-

Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media. Cells are then transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγ ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

-

Compound Treatment: Transfected cells are treated with varying concentrations of cintirorgon or control compounds.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced changes in gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and a luciferin substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of RORγ, is measured using a luminometer.

-

Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for inverse agonists.

In Vitro T Cell Differentiation and Cytokine Production Assay

This assay assesses the effect of cintirorgon on the differentiation of naive T cells into Th17 or Tc17 subsets and their cytokine production.

Protocol:

-

T Cell Isolation: Naive CD4+ or CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture and Stimulation: Isolated T cells are cultured in the presence of a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and T cell receptor (TCR) stimulation (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

-

Compound Treatment: Cintirorgon or a vehicle control is added to the culture medium at various concentrations.

-

Incubation: Cells are incubated for 3-5 days to allow for differentiation.

-

Analysis:

-

Flow Cytometry: Cells are harvested and stained for intracellular IL-17A and other relevant markers (e.g., CD4, CD8, FoxP3) to determine the percentage of differentiated Th17/Tc17 cells.

-

Cytokine Measurement: The culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-17A, IL-17F, IFN-γ) is quantified using ELISA or Meso Scale Discovery (MSD) assays.

-

Syngeneic Mouse Tumor Model Efficacy Study

This in vivo model is used to evaluate the anti-tumor efficacy of cintirorgon in immunocompetent mice.

Protocol:

-

Tumor Cell Implantation: A suspension of syngeneic tumor cells (e.g., MC38 colon adenocarcinoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) is injected subcutaneously into the flank of immunocompetent mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point mice are randomized into treatment and control groups.

-

Compound Administration: Cintirorgon is administered orally according to the planned dosing schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for ex vivo analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry to assess changes in T cell populations, cytokine levels, and other immune markers.

Conclusion and Future Directions

Cintirorgon represents a promising new frontier in cancer immunotherapy. Its unique mechanism of action, which combines the enhancement of effector T cell function with the mitigation of immunosuppressive pathways, offers a compelling rationale for its continued development. The encouraging safety and preliminary efficacy data from the Phase 1/2a clinical trial provide a strong foundation for further investigation in various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. Future research will focus on identifying predictive biomarkers to select patients most likely to respond to RORγ agonist therapy and to further elucidate the intricate interplay between RORγ activation and the tumor microenvironment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cintirorgon (LYC-55716)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon (LYC-55716) is a first-in-class, orally bioavailable, selective agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor transcription factor that plays a critical role in the differentiation and function of Type 17 T cells, including T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1][2] By activating RORγ, Cintirorgon enhances the effector functions of these immune cells, leading to increased production of pro-inflammatory cytokines and a reduction in immunosuppressive mechanisms within the tumor microenvironment.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of Cintirorgon on primary human immune cells and in cell-based reporter systems.

Mechanism of Action

Cintirorgon selectively binds to the RORγ nuclear receptor, forming a complex that translocates to the nucleus. This complex then binds to ROR response elements (ROREs) on the DNA, modulating the gene expression of RORγ target genes.[1] This action enhances the function, proliferation, and survival of Th17 and Tc17 cells. The downstream effects include increased secretion of key cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.

Figure 1: Cintirorgon (LYC-55716) Mechanism of Action.

Data Presentation

Table 1: In Vitro Activity of Cintirorgon (LYC-55716)

| Assay Type | Cell Type/System | Parameter Measured | EC50 (nM) | Reference |

| Cytokine Secretion | Murine Th17 Cells | IL-17A Secretion | 44.49 |

Experimental Protocols

Assessment of RORγ Target Gene Expression in Human PBMCs

This protocol describes the isolation of human Peripheral Blood Mononuclear Cells (PBMCs) and their stimulation with Cintirorgon to measure the expression of RORγ target genes.

a. Isolation of Human PBMCs from Whole Blood

-

Materials:

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS), sterile

-

Heparinized blood collection tubes

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with swinging bucket rotor

-

-

Protocol:

-

Dilute whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper plasma layer.

-

Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.

-

Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in the desired culture medium.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

-

b. PBMC Stimulation and Analysis

-

Materials:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Cintirorgon (LYC-55716)

-

96-well cell culture plates

-

Reagents for RNA extraction and qPCR

-

ELISA or Meso Scale Discovery (MSD) kits for IL-17A, IL-17F, and IL-22

-

-

Protocol:

-

Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare serial dilutions of Cintirorgon in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

After a desired pre-incubation period with Cintirorgon (e.g., 2-4 hours), stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL).

-

Incubate for 24 hours.

-

For qPCR analysis:

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers specific for IL-17A, IL-17F, IL-22, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

For protein analysis (ELISA/MSD):

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the culture supernatant.

-

Measure the concentration of IL-17A, IL-17F, and IL-22 in the supernatant according to the manufacturer's instructions for the chosen ELISA or MSD kit.

-

-

Figure 2: Workflow for RORγ Target Gene Expression Assay in PBMCs.

RORγ Gal4 Luciferase Reporter Assay

This assay measures the ability of Cintirorgon to activate the RORγ ligand-binding domain (LBD) in a cellular context.

-

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγ LBD, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). Activation of the RORγ LBD by Cintirorgon leads to the expression of luciferase.

-

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Expression plasmid for GAL4-RORγ-LBD

-

Reporter plasmid with GAL4 UAS-luciferase

-

Transfection reagent (e.g., Lipofectamine)

-

Cintirorgon (LYC-55716)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

-

-

Protocol:

-

Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the GAL4-RORγ-LBD and GAL4 UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of Cintirorgon or vehicle control.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system's protocol.

-

Normalize the data to a control (e.g., co-transfected Renilla luciferase) if applicable, and plot the dose-response curve to determine the EC50.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the direct interaction of Cintirorgon with the RORγ LBD, leading to the recruitment of a coactivator peptide.

-

Principle: The RORγ LBD, tagged with a donor fluorophore (e.g., Terbium-cryptate), is incubated with a coactivator peptide labeled with an acceptor fluorophore (e.g., d2). In the presence of an agonist like Cintirorgon, the coactivator peptide is recruited to the LBD, bringing the donor and acceptor fluorophores into proximity and allowing for FRET to occur.

-

Materials:

-

Recombinant RORγ LBD (e.g., GST-tagged)

-

Fluorescently labeled coactivator peptide (e.g., FITC-labeled SRC1-3)

-

TR-FRET buffer

-

Anti-tag antibody conjugated to a donor fluorophore (e.g., anti-GST-Terbium)

-

Cintirorgon (LYC-55716)

-

Low-volume, black 384-well plates

-

TR-FRET compatible plate reader

-

-

Protocol:

-

Prepare serial dilutions of Cintirorgon in TR-FRET buffer.

-

In a 384-well plate, add the RORγ LBD, the labeled coactivator peptide, and the donor-conjugated antibody.

-

Add the Cintirorgon dilutions or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot the dose-response curve to determine the EC50.

-

References

Application Notes and Protocols for the Use of Cintirorgon in Peripheral Blood Mononuclear Cell (PBMC) Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cintirorgon (also known as LYC-55716) is a first-in-class, orally bioavailable small molecule agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor transcription factor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[2][3] By selectively binding to and activating RORγ, Cintirorgon enhances the pro-inflammatory functions of these T cell subsets, leading to increased production of key cytokines such as Interleukin-17A (IL-17A). This activity makes Cintirorgon a subject of interest for immunotherapy in oncology and other diseases where potentiation of the immune response is desired.[2][4]

These application notes provide detailed protocols for the use of Cintirorgon in peripheral blood mononuclear cell (PBMC) culture to study its effects on immune cell function, including T cell polarization and cytokine production.

Mechanism of Action

Cintirorgon functions as a selective agonist for the RORγ nuclear receptor. Upon binding, the Cintirorgon-RORγ complex translocates to the nucleus and binds to ROR response elements (ROREs) on the DNA. This interaction modulates the expression of RORγ target genes, resulting in:

-

Enhanced Th17 and Tc17 Differentiation and Function: Promotes the development and effector functions of IL-17-producing T cells.

-

Increased Pro-inflammatory Cytokine Production: Leads to elevated secretion of cytokines such as IL-17A, IL-17F, and IL-22.

-

Modulation of the Tumor Microenvironment: Preclinical studies suggest that Cintirorgon can increase immune cell infiltration into tumors and enhance anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of Cintirorgon and a related RORγt agonist. This data can be used as a reference for designing dose-response experiments.

| Compound | Assay | Cell Type | Parameter | Value | Reference |

| Cintirorgon (LYC-55716) | IL-17A Secretion | Murine Th17 Cells | EC50 | 44.49 nM | |

| 8-074 (RORγt agonist) | IL-17A Secretion | Murine Th17 Cells | EC50 | 22.78 nM | |

| 8-074 (RORγt agonist) | RORγt Reporter Assay | HEK293T Cells | EC50 | 118.7 nM |

Note: The EC50 for Cintirorgon in human PBMCs has not been explicitly reported in the reviewed literature. The provided murine data serves as a starting point for dose-ranging studies in human cells. A suggested starting concentration for in vitro human PBMC experiments is between 10 nM and 100 nM, with a dose-response curve typically spanning from 0.1 nM to 10 µM.

Experimental Protocols

Protocol 1: Isolation and Culture of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque™ PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

-

Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in complete RPMI at the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).

Protocol 2: Th17 Polarization of Human PBMCs with Cintirorgon

This protocol outlines the in vitro differentiation of human PBMCs into Th17 cells in the presence of Cintirorgon.

Materials:

-

Isolated human PBMCs

-

Complete RPMI medium

-

Cintirorgon (stock solution in DMSO)

-

Human Th17 polarizing cytokines:

-

Anti-human IFN-γ neutralizing antibody (10 µg/mL)

-

Anti-human IL-4 neutralizing antibody (10 µg/mL)

-

Recombinant human IL-6 (20 ng/mL)

-

Recombinant human IL-23 (20 ng/mL)

-

Recombinant human IL-1β (10 ng/mL)

-

Recombinant human TGF-β1 (5 ng/mL)

-

-

Anti-human CD3 antibody (plate-bound, 1-5 µg/mL)

-

Anti-human CD28 antibody (soluble, 1-2 µg/mL)

-

24-well tissue culture plates

Procedure:

-

Coat the wells of a 24-well plate with anti-human CD3 antibody overnight at 4°C.

-

Wash the wells with sterile PBS to remove unbound antibody.

-

Seed 1 x 10^6 PBMCs per well in 1 mL of complete RPMI medium.

-

Add the Th17 polarizing cytokine cocktail and soluble anti-human CD28 antibody to each well.

-

Prepare serial dilutions of Cintirorgon in complete RPMI medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

-

Add the desired concentrations of Cintirorgon to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

After the incubation period, cells can be harvested for downstream analysis such as flow cytometry for IL-17A expression or the supernatant can be collected for cytokine measurement by ELISA or Luminex.

Protocol 3: Cytokine Production Assay with Cintirorgon

This protocol describes how to measure the effect of Cintirorgon on cytokine production from stimulated PBMCs.

Materials:

-

Isolated human PBMCs

-

Complete RPMI medium

-

Cintirorgon (stock solution in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)

-

Ionomycin (stock solution in DMSO)

-

Brefeldin A (optional, for intracellular cytokine staining)

-

96-well tissue culture plates

-

ELISA or Luminex kits for IL-17A, IL-17F, IL-22, and IFN-γ

Procedure:

-

Seed 2 x 10^5 PBMCs per well in 100 µL of complete RPMI medium in a 96-well plate.

-

Prepare serial dilutions of Cintirorgon and add to the wells as described in Protocol 2.

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The pre-incubation time with Cintirorgon can be optimized.

-

Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) in complete RPMI.

-

Add 100 µL of the stimulation cocktail to each well. For a negative control, add 100 µL of medium without stimulants.

-

Incubate for an additional 4-24 hours. A 24-hour stimulation was used in the Cintirorgon clinical trial for ex vivo analysis.

-

For secreted cytokine analysis: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant for analysis by ELISA or Luminex.

-

For intracellular cytokine analysis: Add Brefeldin A (final concentration 10 µg/mL) for the last 4-6 hours of stimulation. After stimulation, harvest the cells, stain for surface markers, fix, permeabilize, and stain for intracellular cytokines for flow cytometric analysis.

Data Interpretation and Troubleshooting

-

High background cytokine production: This may be due to the health status of the blood donor or contamination during cell culture. Ensure aseptic techniques are strictly followed.

-

Low or no response to Cintirorgon:

-

Confirm the bioactivity of the Cintirorgon compound.

-

Optimize the concentration range and incubation time.

-

Ensure the PBMCs are healthy and viable.

-

The response to RORγ agonists can be donor-dependent.

-

-

High cell death: High concentrations of DMSO or the compound itself can be toxic. Ensure the final DMSO concentration is low and perform a cell viability assay (e.g., trypan blue or a commercial viability dye) in parallel.

Conclusion

Cintirorgon is a potent RORγ agonist that can be effectively studied in vitro using human PBMCs. The provided protocols offer a framework for investigating its impact on T cell differentiation and cytokine production. Researchers should optimize the experimental conditions, particularly the concentration of Cintirorgon, for their specific assay system. These studies will contribute to a better understanding of the immunomodulatory properties of Cintirorgon and its potential therapeutic applications.

References

Application Notes and Protocols for Cintirorgon (LYC-55716) in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction